molecular formula C21H15BrClNO3 B2483499 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide CAS No. 313480-80-7

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide

Cat. No.: B2483499
CAS No.: 313480-80-7
M. Wt: 444.71
InChI Key: PDORAAMPXMCYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and drug discovery research. This compound features a benzophenone core linked to a benzamide group, a structural motif found in molecules with diverse pharmacological properties. Benzamide analogs are frequently investigated as versatile scaffolds for constructing frameworks with various biological activities, including potential as receptor agonists or enzyme inhibitors . The 4-bromo-2-chlorophenyl moiety incorporated in its structure is a pharmacophore known to be present in compounds that exhibit significant in vitro inhibitory effects, such as against malaria parasites (Plasmodium falciparum) . Furthermore, the presence of halogen atoms in the phenyl ring of similar 4-bromo-2-chlorophenyl derivatives has been associated with inducing antimicrobial properties, suggesting a potential research direction for this compound in infectious disease studies . Researchers are exploring this compound and its analogs primarily for their potential to act as selective agonists for specific serotonin receptor subtypes (e.g., 5-HT4), a mechanism that has been leveraged in the development of gastrointestinal prokinetic agents aiming to minimize side effects derived from affinity for other receptors like 5-HT3 and dopamine D2 . Its structure also makes it a candidate for probing structure-activity relationships (SAR) in the design of new therapeutic agents with targeted action.

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrClNO3/c1-27-15-9-6-13(7-10-15)21(26)24-19-11-8-14(22)12-17(19)20(25)16-4-2-3-5-18(16)23/h2-12H,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDORAAMPXMCYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide typically involves multiple steps. One common method starts with the reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and high-purity reagents. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine atoms participate in nucleophilic substitution reactions under controlled conditions.

Key Reagents and Conditions:

Reaction TypeReagents/ConditionsMajor ProductsCitations
Halogen ExchangeNaI in acetone (60°C, 12 hrs)Iodo-substituted derivative
Aromatic SubstitutionK₂CO₃, DMF, 4-methoxybenzoyl chlorideFunctionalized amides

Research Findings :

  • Substitution at the bromine site occurs preferentially over chlorine due to lower bond dissociation energy .

  • Steric hindrance from the 2-chlorobenzoyl group slows substitution at the ortho position .

Oxidation and Reduction

The aromatic rings and carbonyl groups undergo redox transformations.

Oxidation:

Oxidizing AgentConditionsProductsCitations
KMnO₄Acidic aqueous solutionCarboxylic acid derivatives
CrO₃Anhydrous CH₂Cl₂Ketones (via C-H activation)

Reduction:

Reducing AgentConditionsProductsCitations
LiAlH₄Dry THF, 0°C → RTSecondary alcohol derivatives
NaBH₄Methanol, RTPartial reduction of carbonyl groups

Key Observations :

  • LiAlH₄ selectively reduces the amide carbonyl without affecting methoxy groups .

  • CrO₃-mediated oxidation generates stable quinone intermediates under anhydrous conditions .

Hydrolysis

The amide bond undergoes cleavage under acidic or basic conditions.

Hydrolysis Conditions:

MediumConditionsProductsCitations
6M HClReflux, 8 hrs4-Methoxybenzoic acid + 4-bromo-2-(2-chlorobenzoyl)aniline
2M NaOH80°C, 6 hrsSodium carboxylate + amine salt

Mechanistic Insights :

  • Acidic hydrolysis proceeds via protonation of the amide oxygen, facilitating nucleophilic attack by water .

  • Basic hydrolysis forms a tetrahedral intermediate stabilized by resonance.

Cross-Coupling Reactions

The bromine atom enables transition metal-catalyzed coupling reactions.

Reaction TypeCatalysts/ReagentsProductsCitations
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosN-arylated products

Case Study :

  • Suzuki coupling with phenylboronic acid yields a biaryl analog with enhanced π-stacking capabilities, relevant in materials science.

Thermal and Photochemical Reactions

Decomposition and rearrangement occur under extreme conditions.

ConditionObservationsCitations
200°C (neat)Dehalogenation, forming benzene rings
UV light (254 nm)C-Cl bond cleavage, radical intermediates

Scientific Research Applications

Synthetic Routes

  • Common Method : Reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with 4-methoxybenzoyl chloride, often using triethylamine as a base.
  • Industrial Production : Larger-scale synthesis may utilize continuous flow reactors for efficiency.

Chemistry

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a valuable building block in organic synthesis.

Biology

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide has been investigated for its potential as a biochemical probe. It can interact with specific enzymes and proteins, providing insights into biological pathways and mechanisms. For example, studies have shown its ability to inhibit certain phospholipases, which are crucial in lipid metabolism and signaling pathways .

Medicine

The compound has garnered attention for its pharmacological properties:

  • Anti-inflammatory Activity : Research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth .

Case Studies and Research Findings

StudyFocusFindings
Enzyme InhibitionDemonstrated significant inhibition of lysosomal phospholipase A2 activity.
Antiviral ActivityExplored as a scaffold for developing new antiviral agents; showed promising results against enteroviruses.
Pharmacological EvaluationEvaluated alongside other benzamide derivatives; some exhibited notable anticancer activity with low toxicity profiles.

Mechanism of Action

The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide
  • N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
  • N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-methoxybenzamide

Uniqueness

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific functional group interactions.

Biological Activity

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide is a synthetic compound belonging to the benzamide class, which has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic implications of this compound, drawing on diverse research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H14BrClNO2\text{C}_{16}\text{H}_{14}\text{BrClN}\text{O}_2

This structure features a bromine atom and a chlorobenzoyl moiety, which are crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that benzamide derivatives exhibit significant antitumor properties. In particular, this compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast and ovarian cancers. The mechanism appears to involve the modulation of sigma receptors, which are implicated in cancer signaling pathways.

  • Case Study : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 5 µM, suggesting substantial cytotoxicity against these cells .

Sigma Receptor Binding Affinity

The compound has been evaluated for its binding affinity to sigma receptors (S1R and S2R). Binding assays revealed that it exhibits selective affinity towards S2R, with Ki values indicating strong interaction:

CompoundKi (nM)Receptor Type
This compound3.6S1R
This compound1400S2R

This selectivity suggests potential therapeutic applications in treating CNS disorders where sigma receptors are involved .

Antiplasmodial Activity

In addition to antitumor effects, this compound has been tested for antiplasmodial activity against Plasmodium falciparum. Preliminary results indicate moderate activity with an EC50 of 1.34 µM, making it a candidate for further exploration in malaria treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Sigma Receptor Modulation : By selectively binding to sigma receptors, the compound may influence various intracellular signaling pathways associated with cell survival and apoptosis.
  • Inhibition of Enzymatic Activity : Research indicates that benzamide derivatives can inhibit key enzymes involved in cancer metabolism, potentially leading to reduced tumor growth .
  • Anti-inflammatory Effects : Some studies suggest that this compound may also exert anti-inflammatory effects by modulating the NLRP3 inflammasome pathway, which is crucial in various chronic diseases .

Safety Profile

Toxicological assessments have shown that this compound exhibits a favorable safety profile with minimal cytotoxicity at therapeutic concentrations. Further studies are warranted to fully elucidate its safety in vivo.

Q & A

Basic Question

  • FTIR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide, C-Br stretch at ~560 cm⁻¹) .
  • NMR : ¹H NMR resolves aromatic proton environments (e.g., methoxy group at δ ~3.8 ppm, bromine-induced deshielding in adjacent protons) . ¹³C NMR confirms carbonyl carbons (C=O at ~165 ppm) and quaternary carbons.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~460–470) .
    Advanced Note : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) or computational modeling (DFT) to resolve ambiguities .

How can researchers design experiments to evaluate the biological activity of this compound, particularly in anticancer studies?

Advanced Question

  • In vitro cytotoxicity assays : Use MTT assays to determine IC₅₀ values across cell lines (e.g., PC-3, MCF-7, HT-29) with triplicate measurements to ensure reproducibility .
  • Mechanistic studies : Pair with AO/EB staining to assess apoptosis and Annexin-V/PI flow cytometry to quantify cell death pathways .
  • Dose-response optimization : Test concentrations from 1 nM to 100 µM, with positive controls (e.g., cisplatin) and normalization to non-cancerous cells (e.g., HUVEC) .

What crystallographic strategies are recommended for resolving the crystal structure of this compound?

Basic Question

  • Data collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Structure solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement, leveraging hydrogen atom positioning via riding models .
    Advanced Note : For twinned or high-resolution data, apply TwinRotMat in SHELXL to handle twinning parameters and anisotropic displacement refinement .

How should researchers address contradictions in biological activity data across different studies?

Advanced Question
Discrepancies in IC₅₀ values or mechanism-of-action claims often arise from:

  • Cell line variability : Genetic differences in drug metabolism (e.g., HT-29 vs. MCF-7 P-glycoprotein expression) .
  • Assay conditions : Variations in serum concentration, incubation time, or solvent (DMSO vs. ethanol) .
    Methodological Mitigation :

Standardize protocols (e.g., 24-hour serum starvation before treatment).

Validate results with orthogonal assays (e.g., Western blot for apoptotic markers).

What computational tools are suitable for modeling the interaction of this compound with biological targets?

Advanced Question

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes (e.g., kinases) or receptors.
  • MD Simulations : Run GROMACS or AMBER for 100 ns to assess binding stability and conformational dynamics .
  • Pharmacophore modeling : Identify critical pharmacophoric features (e.g., hydrogen bond acceptors at the methoxy group) using MOE .

How can fluorescence spectroscopy be applied to study the photophysical properties of this compound?

Basic Question

  • Emission profiling : Measure fluorescence intensity (λ_ex = 280–320 nm) across pH 2.7–10.1 to identify pH-sensitive emission bands .
  • Quenching studies : Titrate with metal ions (e.g., Pb²⁺) to analyze complexation-induced quenching .
    Advanced Note : Pair with time-resolved fluorescence to calculate quantum yields and excited-state lifetimes .

What are the best practices for handling and storing this compound to ensure stability?

Basic Question

  • Storage : Keep in airtight, light-resistant containers at −20°C under inert gas (N₂ or Ar) to prevent hydrolysis/oxidation .
  • Stability testing : Monitor via HPLC every 3 months (C18 column, acetonitrile/water gradient) to detect degradation products .

How can researchers validate the purity of synthesized batches, and what thresholds are acceptable for publication?

Advanced Question

  • Chromatographic purity : Require ≥95% by HPLC (UV detection at 254 nm) .
  • Elemental analysis : Deviation ≤0.4% for C, H, N .
  • XRD validation : Compare experimental powder patterns with simulated data from single-crystal structures to detect polymorphic impurities .

What strategies are effective for resolving crystallographic disorder in the benzoyl or methoxy groups?

Advanced Question

  • Disorder modeling : Split occupancy refinement in SHELXL for overlapping atoms (e.g., bromine or chlorine positions) .
  • Constraints : Apply SIMU and DELU commands to restrain thermal motion of disordered regions .
  • Validation : Cross-check with PLATON /ADDSYM to confirm space group symmetry and avoid overfitting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.